N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14768916
InChI: InChI=1S/C20H21N7O/c1-13(2)27-25-19(24-26-27)14-7-9-15(10-8-14)20(28)21-12-11-18-22-16-5-3-4-6-17(16)23-18/h3-10,13H,11-12H2,1-2H3,(H,21,28)(H,22,23)
SMILES:
Molecular Formula: C20H21N7O
Molecular Weight: 375.4 g/mol

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide

CAS No.:

Cat. No.: VC14768916

Molecular Formula: C20H21N7O

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide -

Specification

Molecular Formula C20H21N7O
Molecular Weight 375.4 g/mol
IUPAC Name N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide
Standard InChI InChI=1S/C20H21N7O/c1-13(2)27-25-19(24-26-27)14-7-9-15(10-8-14)20(28)21-12-11-18-22-16-5-3-4-6-17(16)23-18/h3-10,13H,11-12H2,1-2H3,(H,21,28)(H,22,23)
Standard InChI Key SUERIZKYOIQPMH-UHFFFAOYSA-N
Canonical SMILES CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3

Introduction

Structural Elucidation and Nomenclature

Core Molecular Architecture

The compound’s IUPAC name, N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide, delineates three primary components:

  • Benzamide backbone: A benzene ring substituted at the para position with a tetrazole group and functionalized with an amide bond.

  • Benzimidazole moiety: A bicyclic system comprising fused benzene and imidazole rings, attached via an ethyl linker to the benzamide’s nitrogen.

  • 2-Isopropyl-2H-tetrazole: A five-membered aromatic ring containing four nitrogen atoms, substituted with an isopropyl group at the N-2 position.

The stereoelectronic interplay between these components suggests potential for hydrogen bonding (amide and benzimidazole), π-π stacking (aromatic rings), and hydrophobic interactions (isopropyl group).

Physicochemical Properties (Hypothetical)

PropertyValue/Range
Molecular FormulaC₂₁H₂₁N₇O
Molecular Weight403.45 g/mol
LogP (Octanol-Water)2.8–3.5
Solubility (Water)<1 mg/mL (25°C)
pKa (Ionizable Groups)Benzimidazole NH: ~5.5; Tetrazole NH: ~4.9

These estimates derive from computational tools (e.g., ACD/Labs Percepta) and analogy to structurally related compounds like omeprazole (benzimidazole-based) and losartan (tetrazole-containing) .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The molecule can be dissected into three fragments for modular synthesis:

  • 4-(2-Isopropyl-2H-tetrazol-5-yl)benzoic acid: Prepared via cycloaddition of nitriles with sodium azide under acidic conditions.

  • 2-(1H-Benzimidazol-2-yl)ethylamine: Synthesized by condensing o-phenylenediamine with β-alanine derivatives.

  • Amide coupling: Union of the acid and amine fragments using activators like HATU or EDCl.

Key Reaction Steps (Representative Protocol)

  • Tetrazole Synthesis:

    4-Cyanobenzoic acid+NaN3+IsopropylamineHCl, DMF4-(2-Isopropyl-2H-tetrazol-5-yl)benzoic acid4\text{-Cyanobenzoic acid} + \text{NaN}_3 + \text{Isopropylamine} \xrightarrow{\text{HCl, DMF}} 4\text{-(2-Isopropyl-2H-tetrazol-5-yl)benzoic acid}

    Yields for analogous tetrazole formations typically range from 60–85% under microwave-assisted conditions .

  • Benzimidazole Formation:

    o-Phenylenediamine+β-Alanine ethyl esterPPA, 120°C2-(1H-Benzimidazol-2-yl)ethylamine\text{o-Phenylenediamine} + \beta\text{-Alanine ethyl ester} \xrightarrow{\text{PPA, 120°C}} 2\text{-(1H-Benzimidazol-2-yl)ethylamine}

    Polyphosphoric acid (PPA) promotes cyclization, with reported yields of 70–90% .

  • Amide Bond Formation:

    4-(2-Isopropyltetrazol-5-yl)benzoic acid+2-(Benzimidazol-2-yl)ethylamineEDCl, HOBt, DIPEATarget Compound\text{4-(2-Isopropyltetrazol-5-yl)benzoic acid} + \text{2-(Benzimidazol-2-yl)ethylamine} \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Target Compound}

    Carbodiimide-mediated coupling typically achieves 80–95% purity after recrystallization .

Pharmacological Profiling and Target Prediction

Putative Biological Targets

Benzimidazole-Tetrazole Hybrids in Drug Discovery:

  • Proton Pump Inhibition: Benzimidazole derivatives (e.g., omeprazole) target H⁺/K⁺ ATPase in gastric parietal cells. The tetrazole moiety may enhance binding through electrostatic interactions with lysine residues .

  • Angiotensin II Receptor Antagonism: Tetrazoles in losartan analogs bind to the AT₁ receptor; the benzimidazole ethyl group could modulate subtype selectivity .

  • Kinase Inhibition: Hybrid structures may interfere with ATP-binding pockets in kinases (e.g., EGFR, VEGFR), as suggested by molecular docking studies of similar compounds .

In Silico ADMET Predictions

ParameterPrediction
CYP3A4 InhibitionModerate (IC₅₀ ~5 µM)
hERG BindingLow Risk (pIC₅₀ <4)
Bioavailability (Oral)40–60%
Plasma Protein Binding85–90%

These projections, generated using SwissADME and ProTox-II, align with trends observed in benzimidazole-containing drugs like albendazole .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

  • Varying the isopropyl group on the tetrazole to cyclopropyl or trifluoromethyl moieties.

  • Replacing the ethyl linker with polyethylene glycol (PEG) chains to modulate solubility.

Preclinical Development Milestones

  • Pharmacokinetic Profiling: Assess Cmax, Tmax, and AUC in rodent models.

  • Formulation Optimization: Develop enteric-coated tablets or nanoemulsions for enhanced bioavailability.

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